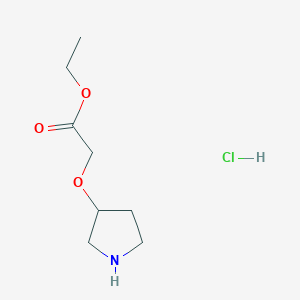

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is a chemical compound with the molecular formula C8H15NO3·HCl It is a derivative of acetic acid and contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride typically involves the reaction of pyrrolidine with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring attacks the carbon atom of the ethyl chloroacetate, resulting in the formation of the ester. The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidone derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute hydrochloric acid or sulfuric acid under reflux conditions.

Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Major Products Formed

Hydrolysis: Produces acetic acid and ethanol.

Substitution: Yields various substituted derivatives depending on the nucleophile used.

Oxidation: Forms pyrrolidone derivatives.

Wissenschaftliche Forschungsanwendungen

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acetic acid derivative, which can then interact with enzymes or receptors in biological systems. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring.

Pyrrolidone: An oxidized derivative of pyrrolidine.

Ethyl acetate: A simple ester used as a solvent and reagent.

Uniqueness

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is unique due to the presence of both the pyrrolidine ring and the ester group, which confer distinct chemical and biological properties

Biologische Aktivität

2-(3-Pyrrolidinyloxy)acetic acid ethyl ester hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neuromodulation and pharmacological applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C10H16ClN3O3

- Molecular Weight : 251.7 g/mol

- IUPAC Name : this compound

Research indicates that this compound may interact with various neurotransmitter systems, particularly the cholinergic system. Its mechanism likely involves modulation of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in synaptic transmission and neuronal excitability.

Antinociceptive Effects

Studies have demonstrated the antinociceptive properties of this compound, suggesting its potential use in pain management. In animal models, it has shown effectiveness in reducing pain responses through modulation of central and peripheral pain pathways.

Neuroprotective Properties

The compound exhibits neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to enhance neuronal survival and function under stress conditions has been documented, indicating potential therapeutic applications in conditions like Alzheimer's disease.

Antimicrobial Activity

Preliminary studies indicate that this compound possesses antimicrobial properties against various bacterial strains. The effectiveness varies with the type of bacteria, suggesting a selective mechanism of action.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antinociceptive | Reduced pain response in models | |

| Neuroprotective | Enhanced neuronal survival | |

| Antimicrobial | Effective against specific bacteria |

Case Studies

- Antinociceptive Study : A study involving mice demonstrated that administration of the compound significantly decreased pain responses in the formalin test compared to control groups. The results suggested that the compound modulates pain pathways through cholinergic mechanisms.

- Neuroprotection in Alzheimer's Models : In vitro studies using neuronal cell lines exposed to amyloid-beta showed that treatment with the compound led to increased cell viability and reduced markers of apoptosis, highlighting its potential for neuroprotective therapy.

- Antimicrobial Assessment : In vitro tests against Staphylococcus aureus and Escherichia coli indicated that the compound exhibited inhibitory effects, with Minimum Inhibitory Concentration (MIC) values suggesting moderate effectiveness compared to standard antibiotics.

Eigenschaften

Molekularformel |

C8H16ClNO3 |

|---|---|

Molekulargewicht |

209.67 g/mol |

IUPAC-Name |

ethyl 2-pyrrolidin-3-yloxyacetate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-2-11-8(10)6-12-7-3-4-9-5-7;/h7,9H,2-6H2,1H3;1H |

InChI-Schlüssel |

BNOJOTSEJBLTEP-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)COC1CCNC1.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.